Ac-Leu-Arg-AMC

Description

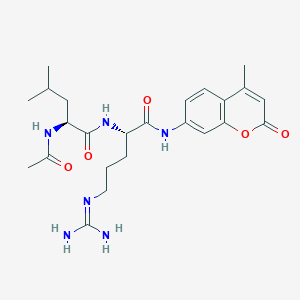

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHUDCEMGABMM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150013 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929621-79-4 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929621-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-Leu-Arg-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

A detailed examination of Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC), a fluorogenic substrate pivotal for assessing the trypsin-like activity of the 20S proteasome and other serine proteases. This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough overview of its biochemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening.

Introduction

Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin, commonly abbreviated as this compound, is a synthetic peptide substrate widely utilized in biochemical assays to measure the enzymatic activity of proteases with trypsin-like specificity. Its principal application lies in the study of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. This document provides a technical overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and its role in understanding critical cellular pathways.

Biochemical and Physical Properties

This compound is a tripeptide composed of Leucine and Arginine, with an acetylated N-terminus and a C-terminus conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between Arginine and AMC by a protease results in the release of free AMC, a highly fluorescent compound.

| Property | Value | Reference |

| Full Name | Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin | N/A |

| Molecular Formula | C₂₄H₃₄N₆O₅ | [1] |

| Molecular Weight | 486.56 g/mol | [1] |

| CAS Number | 929621-79-4 | [1] |

| Excitation Wavelength | 360-380 nm | [2] |

| Emission Wavelength | 440-460 nm | [2] |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in DMSO and 5% acetic acid | [3] |

| Storage | Store at -20°C, protected from light | [4] |

Mechanism of Action

The utility of this compound as a substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage at the C-terminal side of the Arginine residue, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Target Enzymes and Kinetic Parameters

The primary target for this compound is the 20S proteasome, specifically its β2 subunit which exhibits trypsin-like activity. It is also reported to be a substrate for other proteases such as cathepsins (K, L, S, V), kallikrein, and falcipain II.[5]

| Enzyme | Km (μM) | Vmax | Reference |

| 20S Proteasome (trypsin-like activity) | 78 | Not specified | [3] |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore often not reported in a standardized manner.

Experimental Protocols

General Proteasome Activity Assay

This protocol provides a general method for measuring the trypsin-like activity of purified 20S proteasome or proteasome-containing cell lysates.

Materials:

-

This compound

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

DMSO

-

Black 96-well microplate

-

Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to the desired final concentrations (e.g., for a final concentration of 100 µM in a 100 µL reaction volume, prepare a 2X working solution of 200 µM).

-

Enzyme Preparation: Dilute the purified proteasome or cell lysate in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 10-100 nM for purified enzyme.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. For control wells, add 50 µL of Assay Buffer without the enzyme (substrate blank) and 50 µL of enzyme solution containing a specific proteasome inhibitor like MG-132 (inhibitor control).

-

Reaction Initiation: Start the reaction by adding 50 µL of the 2X this compound working solution to each well.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the substrate blank and inhibitor control from the rate of the experimental samples. The rate of AMC release can be quantified using a standard curve of free AMC.

References

Ac-Leu-Arg-AMC Substrate: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a fluorogenic peptide substrate extensively utilized in biochemical assays to measure the activity of specific proteases. Its utility lies in the highly sensitive and continuous monitoring of enzymatic reactions, making it a valuable tool in basic research, drug discovery, and clinical diagnostics. This technical guide provides an in-depth exploration of the core principles of the this compound substrate, detailed experimental protocols for its use, and an overview of its application in studying key signaling pathways.

Core Principle: Fluorogenic Cleavage

The fundamental principle of the this compound substrate is based on the enzymatic cleavage of an amide bond, leading to the release of a fluorescent reporter molecule. The substrate consists of a dipeptide, Leucyl-Arginine, which is N-terminally protected by an acetyl group (Ac) and C-terminally conjugated to 7-amino-4-methylcoumarin (AMC).

In its intact form, the AMC fluorophore is non-fluorescent due to quenching by the peptide moiety. Specific proteases recognize the Leu-Arg sequence and catalyze the hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. This cleavage event liberates the free AMC, which exhibits strong fluorescence upon excitation. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.

The excitation and emission wavelengths for the released AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1][2] This significant Stokes shift allows for sensitive detection with minimal background interference.

Target Enzymes and Specificity

This compound is primarily a substrate for proteases that exhibit a preference for cleaving after arginine residues. The main classes of enzymes that are routinely assayed using this substrate include:

-

Cathepsins: A group of lysosomal proteases, particularly cysteine cathepsins like Cathepsin B and Cathepsin L, are known to cleave this compound. These enzymes play crucial roles in protein turnover, antigen presentation, and have been implicated in various pathologies, including cancer.

-

Kallikreins: These are a subgroup of serine proteases involved in a variety of physiological processes, including the regulation of blood pressure and inflammation through the kinin-kallikrein system.[1][2] Tissue kallikrein, in particular, can be assayed using this substrate.

-

Proteasome: The 20S proteasome possesses multiple proteolytic activities, including a "trypsin-like" activity that cleaves after basic amino acid residues like arginine. Ac-Arg-Leu-Arg-AMC is a suitable substrate for measuring this specific activity of the proteasome.[3][4]

While this compound is a valuable tool, it is important to note that it is not entirely specific for a single enzyme. Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to dissect the contribution of individual proteases to the observed activity.

Quantitative Data

The following table summarizes key quantitative parameters associated with the this compound substrate and its analogs. It is important to note that exact kinetic parameters can vary depending on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the reagents. The data presented here are representative values from the literature for closely related substrates, as specific Km and Vmax values for this compound are not consistently reported across all target enzymes.

| Parameter | Cathepsin B | Tissue Kallikrein | 20S Proteasome (Trypsin-like) | Reference |

| Substrate | Z-Arg-Arg-AMC | Z-Phe-Arg-AMC | Ac-Arg-Leu-Arg-AMC | |

| Km (µM) | 390 | Not explicitly stated for this compound | Not explicitly stated, but noted as "low Km" | [4] |

| Optimal pH | 6.0 | ~8.0-9.5 | ~7.0-8.0 | [5] |

| Excitation (nm) | 348-380 | 353-380 | 360-380 | [1][2][6] |

| Emission (nm) | 440-460 | 442-460 | 440-460 | [1][2][6] |

Note: Z represents a benzyloxycarbonyl protecting group.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for using this compound to assay the activity of its primary target enzymes. Researchers should optimize these protocols for their specific experimental setup.

Cathepsin B Activity Assay

This protocol is adapted from standard procedures for assaying cathepsin activity using fluorogenic substrates.

1. Reagent Preparation:

- Assay Buffer: 40 mM Citrate Phosphate buffer (pH 6.0), containing 1 mM EDTA and 5 mM DTT. Prepare fresh DTT solution before each experiment.

- Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.

- Enzyme Solution: Prepare purified Cathepsin B or cell/tissue lysates in a suitable buffer.

- AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.

2. Assay Procedure:

- Prepare a reaction mixture in a 96-well black microplate.

- To each well, add 50 µL of Assay Buffer.

- Add 10 µL of the enzyme sample (or cell lysate) to the wells.

- To control for non-specific hydrolysis, include a blank with buffer instead of the enzyme.

- To determine the contribution of other proteases, a specific Cathepsin B inhibitor (e.g., CA-074) can be added to a separate set of wells.

- Pre-incubate the plate at 37°C for 10-15 minutes.

- Initiate the reaction by adding 40 µL of a working solution of this compound (e.g., diluted to 25 µM in Assay Buffer) to each well.

- Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.

3. Data Analysis:

- Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

- Subtract the rate of the blank from the sample rates.

- Use the AMC standard curve to convert the rate from RFU/min to pmol/min of AMC produced.

Tissue Kallikrein Activity Assay

This protocol is based on general principles for serine protease assays.[6][7]

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), containing 150 mM NaCl.

- Substrate Stock Solution: 10 mM this compound in DMSO.

- Enzyme Solution: Purified tissue kallikrein or biological fluid (e.g., urine) containing the enzyme.

- AMC Standard: As described for the Cathepsin B assay.

2. Assay Procedure:

- In a 96-well black microplate, add 80 µL of Assay Buffer to each well.

- Add 10 µL of the kallikrein-containing sample. Include appropriate blanks and controls.

- Pre-incubate the plate at 37°C for 5-10 minutes.

- Start the reaction by adding 10 µL of the this compound working solution (e.g., 100 µM in Assay Buffer).

- Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C.

3. Data Analysis:

- Follow the same data analysis procedure as described for the Cathepsin B assay.

Proteasome Trypsin-Like Activity Assay

This protocol is adapted from established methods for measuring proteasome activity.[3][8]

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, and 1 mM DTT.

- Substrate Stock Solution: 10 mM Ac-Arg-Leu-Arg-AMC in DMSO.

- Proteasome Preparation: Purified 20S proteasome or cell lysates. For cell lysates, prepare in a buffer compatible with proteasome activity (e.g., hypotonic lysis buffer).

- AMC Standard: As previously described.

2. Assay Procedure:

- In a 96-well black microplate, add the proteasome sample (e.g., 10-20 µg of cell lysate protein) and bring the volume to 90 µL with Assay Buffer.

- To differentiate proteasome activity from other cellular proteases, include a control with a specific proteasome inhibitor (e.g., MG132).

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 10 µL of the Ac-Arg-Leu-Arg-AMC working solution (e.g., 1 mM in Assay Buffer).

- Measure the fluorescence kinetically (Excitation: ~380 nm, Emission: ~460 nm) at 37°C.

3. Data Analysis:

- Determine the rate of AMC production as described above.

- The proteasome-specific activity is the difference between the rate in the absence and presence of the proteasome inhibitor.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the enzymatic reaction, a typical experimental workflow, and the involvement of the target enzymes in key signaling pathways.

Caption: Enzymatic cleavage of this compound.

Caption: General experimental workflow.

Caption: Kallikrein-Kinin signaling pathway.

Caption: Role of cathepsins in cancer progression.

Caption: The Ubiquitin-Proteasome degradation pathway.

Conclusion

The this compound substrate is a versatile and sensitive tool for the study of several important classes of proteases. Its utility in quantifying the activity of cathepsins, kallikreins, and the proteasome makes it indispensable for research in areas ranging from fundamental enzymology to drug discovery and the elucidation of pathological mechanisms. By understanding the core principles of this fluorogenic substrate and employing robust experimental protocols, researchers can generate high-quality, quantitative data to advance their scientific inquiries. The involvement of its target enzymes in critical signaling pathways further underscores the importance of this compound as a key reagent in the modern life scientist's toolkit.

References

- 1. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 5. Evaluation of the extent of the binding site in human tissue kallikrein by synthetic substrates with sequences of human kininogen fragments | CiNii Research [cir.nii.ac.jp]

- 6. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]

- 7. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.fsu.edu [med.fsu.edu]

Ac-Leu-Arg-AMC mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Ac-Leu-Arg-AMC and Related Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the sensitive detection of certain protease activities. The fundamental mechanism of this and structurally similar substrates, such as Ac-Arg-Leu-Arg-AMC, lies in the enzymatic hydrolysis of the amide bond linking the C-terminal arginine residue to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the highly fluorescent AMC is liberated, and the resulting increase in fluorescence intensity can be monitored in real-time to quantify enzymatic activity. This guide provides a detailed overview of the mechanism of action, substrate specificity, kinetic parameters, and experimental protocols associated with the use of this compound and its analogs, with a primary focus on the trypsin-like activity of the 20S proteasome.

Core Mechanism of Action

The core mechanism of this compound as a fluorogenic substrate is a two-step process:

-

Enzymatic Recognition and Binding: The peptide sequence, Ac-Leu-Arg, is recognized and bound by the active site of a specific protease. The specificity of this interaction is determined by the amino acid sequence and modifications of the substrate.

-

Hydrolytic Cleavage and Fluorescence Emission: The protease catalyzes the hydrolysis of the peptide bond between the C-terminal arginine (Arg) and the AMC molecule. This cleavage event releases the AMC fluorophore. In its bound state, the fluorescence of AMC is quenched. Upon liberation, AMC exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum in the blue range (approximately 440-460 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme.

Enzyme Specificity

While the user's query specified this compound, the scientific literature more frequently cites the use of the closely related peptide, Ac-Arg-Leu-Arg-AMC , for measuring the trypsin-like peptidase activity of the 20S proteasome.[1][2][3][4] This activity is attributed to the β2 subunit of the proteasome's catalytic core. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. Substrates with an arginine residue at the P1 position (the amino acid immediately preceding the scissile bond) are characteristic substrates for the trypsin-like activity.

Other proteases that exhibit trypsin-like activity, cleaving on the C-terminal side of arginine or lysine residues, may also cleave this compound. For instance, the related substrate Z-Leu-Arg-AMC is reported to be a substrate for cathepsins (K, L, V, S) and kallikrein.[5]

Quantitative Data: Enzyme Kinetics

The table below summarizes the key optical and physical properties of this compound and related substrates.

| Parameter | This compound | Ac-Arg-Leu-Arg-AMC | Z-Leu-Arg-AMC |

| Target Enzyme(s) | Proteases with trypsin-like activity | 20S Proteasome (Trypsin-like activity) | Cathepsins (K, L, V, S), Kallikrein, Falcipain II[5] |

| Excitation Wavelength (nm) | ~380 | 380[1] | 360-380[5] |

| Emission Wavelength (nm) | ~450-460 | 460[1] | 440-460[5] |

| Molecular Weight ( g/mol ) | 486.56 | 642.8[1] | 578.0 |

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to measure the trypsin-like activity of the 20S proteasome using an Ac-(peptide)-AMC substrate. This protocol is a synthesis of methodologies described for similar substrates.[6][7]

Materials:

-

Ac-Arg-Leu-Arg-AMC (or this compound)

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG-132) for negative controls

-

Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Ac-(peptide)-AMC substrate in DMSO (e.g., 10 mM). Store at -20°C, protected from light.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-100 µM).

-

Prepare a stock solution of the proteasome inhibitor (e.g., MG-132) in DMSO.

-

Dilute the purified proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the enzyme preparation (purified proteasome or cell lysate) to the wells of the 96-well plate.

-

For negative control wells, pre-incubate the enzyme with the proteasome inhibitor for 15-30 minutes at 37°C before adding the substrate.

-

Include wells with Assay Buffer and substrate only to measure background fluorescence.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

The specific activity can be calculated by dividing V₀ by the amount of enzyme used in the assay.

-

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The 20S proteasome, the primary target of Ac-Arg-Leu-Arg-AMC, is the catalytic core of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow: Fluorometric Proteasome Activity Assay

The following diagram illustrates the key steps in a typical fluorometric assay for measuring proteasome activity using an AMC-based substrate.

Caption: Workflow for a fluorometric proteasome activity assay.

Conclusion

This compound and its analogs are valuable tools for the sensitive and continuous measurement of protease activity, particularly the trypsin-like activity of the 20S proteasome. The core mechanism relies on the enzymatic release of the fluorophore AMC, providing a direct correlation between fluorescence signal and enzyme kinetics. While specific kinetic data for this compound is sparse, the well-documented use of Ac-Arg-Leu-Arg-AMC for proteasome studies provides a strong basis for its application. The provided experimental protocol and workflows offer a comprehensive guide for researchers to design and execute robust enzymatic assays, contributing to advancements in basic research and drug development.

References

- 1. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.fsu.edu [med.fsu.edu]

- 5. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. static.igem.org [static.igem.org]

Ac-Leu-Arg-AMC for Protease Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely employed for the detection and quantification of protease activity, particularly those exhibiting trypsin-like specificity. The substrate consists of a tripeptide sequence (Leu-Arg) recognized and cleaved by specific proteases. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time to determine enzymatic activity. This guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of this compound in protease research and drug discovery.

Principle of the Assay

The fundamental principle of the this compound based assay lies in the enzymatic hydrolysis of the amide bond between the arginine (Arg) residue and the AMC fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by a protease, the AMC moiety is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1][2]

Key Characteristics and Applications

This compound is a valuable tool for a variety of applications in protease research, including:

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The fluorogenic nature of the assay makes it highly amenable to high-throughput screening of large compound libraries to identify potential protease inhibitors. The simplicity and robustness of the assay allow for miniaturization and automation.

-

Routine Measurement of Protease Activity: This substrate is frequently used to measure the "trypsin-like" activity of the 20S proteasome, a key component of the cellular protein degradation machinery.[4]

Data Presentation

Table 1: Spectral Properties of this compound and Cleavage Product

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| This compound (Intact) | ~325 | ~400 | Low |

| 7-Amino-4-methylcoumarin | 360 - 380 | 440 - 460 | High |

Table 2: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₅N₇O₅ |

| Molecular Weight | 517.58 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from light |

| Purity (Typical) | >95% |

Table 3: Comparative Kinetic Parameters of a Similar AMC Substrate

While specific Km and Vmax values for this compound are not consistently reported, the following data for a similar fluorogenic substrate, Boc-Gln-Ala-Arg-MCA, with trypsin provides a useful reference.

| Substrate | Enzyme | Km (μM) | Vmax (nmol/L·min⁻¹) |

| Boc-Gln-Ala-Arg-MCA | Trypsin | 5.99 | 35270 |

Data from a study on trypsin activity using a fluorescence peptide substrate.[5]

Experimental Protocols

I. Standard Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound. Optimal conditions (e.g., buffer pH, enzyme and substrate concentrations) should be determined empirically for each specific protease.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 2 mM β-mercaptoethanol)

-

Purified protease or cell lysate containing the protease of interest

-

Protease inhibitor (for negative control)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. A typical starting concentration range is 10-100 µM.

-

Reaction Setup:

-

Add assay buffer to the wells of a black 96-well plate.

-

Add the enzyme solution (purified protease or cell lysate) to the appropriate wells.

-

For the negative control, pre-incubate the enzyme with a known inhibitor before adding the substrate.

-

Include a substrate-only control (no enzyme) to measure background fluorescence.

-

-

Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (substrate-only control) from all readings.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Calculate the protease activity from the slope of this linear phase.

-

II. High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a typical workflow for screening a compound library for inhibitors of a target protease.

Materials:

-

All materials from the standard protease activity assay.

-

Compound library dissolved in DMSO.

-

Multi-channel pipettes or automated liquid handling systems.

Procedure:

-

Compound Plating: Dispense the compounds from the library into the wells of a 96- or 384-well microplate at the desired final screening concentration (e.g., 10 µM). Include appropriate controls:

-

Positive Control: Enzyme + Substrate (no inhibitor).

-

Negative Control: Enzyme + Substrate + known potent inhibitor.

-

Blank: Substrate only (no enzyme).

-

-

Enzyme Addition: Add the protease solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add the this compound working solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Reading: Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically over a short period.

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_positive_control - Fluorescence_blank))

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

-

Confirm hits through dose-response experiments to determine their potency (IC₅₀).

-

Mandatory Visualization

Caption: Enzymatic cleavage of this compound by a protease.

Caption: A typical workflow for a protease inhibitor screening assay.

References

- 1. Ac-Leu-Leu-Arg-AMC - Echelon Biosciences [echelon-inc.com]

- 2. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 5. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to the Fluorogenic Peptide Substrate Ac-Leu-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). It details the substrate's core biochemical properties, mechanism of action, and its primary applications in assessing the activity of key enzyme classes, namely proteasomes and cathepsins. This document offers a thorough examination of the quantitative data associated with this compound, presents detailed experimental protocols for its use in enzyme assays, and visualizes the relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorogenic substrates for enzyme activity analysis and inhibitor screening.

Introduction

This compound is a synthetic peptide substrate widely employed for the sensitive and continuous measurement of protease activity. Its utility stems from the covalent linkage of the dipeptide Ac-Leu-Arg to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling precise kinetic measurements. This substrate is particularly valuable for studying enzymes with trypsin-like specificity, which preferentially cleave after arginine residues.

Biochemical Properties and Mechanism of Action

The core of this compound's functionality lies in its carefully designed molecular structure. The acetylated N-terminus prevents unwanted degradation by exopeptidases, ensuring that cleavage is specific to endopeptidases that recognize the internal Leu-Arg sequence.

The enzymatic reaction proceeds as follows:

This compound + H₂O ---(Enzyme)---> Ac-Leu-Arg + AMC

The liberated AMC possesses distinct fluorescence properties, with an excitation maximum typically in the range of 360-380 nm and an emission maximum between 440-460 nm. This significant fluorescence enhancement upon cleavage forms the basis of highly sensitive enzymatic assays.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and the resulting fluorophore, AMC.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₂₄H₃₄N₆O₅ | [1] |

| Purity | Typically >95% | [2] |

| 7-Amino-4-methylcoumarin (AMC) | ||

| Excitation Wavelength | 360-380 nm | [2][3] |

| Emission Wavelength | 440-460 nm | [2][3] |

Table 2: Kinetic Parameters of this compound with Proteasomes

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| 20S Proteasome (trypsin-like activity) | 78 | Not explicitly stated for this substrate, but similar substrates show high specific activity. | Not explicitly stated for this substrate, but similar substrates show high specific activity. |

Table 3: Kinetic Parameters of Similar Substrates with Cathepsins

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | [4] |

| Z-Arg-Arg-AMC | Cathepsin B | - | - | High catalytic efficiency | [5] |

| Z-Leu-Arg-AMC | Cathepsin S | - | - | High catalytic efficiency | [6] |

Note: this compound is a known substrate for various cathepsins. The table above provides kinetic data for structurally similar substrates to offer a point of reference for its expected performance.

Experimental Protocols

The following are detailed methodologies for utilizing this compound in key experimental settings.

Proteasome Activity Assay

This protocol is designed to measure the trypsin-like activity of the 20S proteasome in purified enzyme preparations or cell lysates.

Materials:

-

This compound substrate

-

20S Proteasome (purified or in cell lysate)

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

-

Enzyme Preparation: Dilute the purified 20S proteasome or cell lysate in Assay Buffer to the desired concentration.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer (for blank) or enzyme preparation.

-

Initiate the reaction by adding 50 µL of the working substrate solution.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

If a standard curve of free AMC is generated, the rate can be converted to moles of substrate hydrolyzed per unit time.

-

Cathepsin Activity Assay

This protocol is adapted for measuring the activity of cathepsins (e.g., Cathepsin B, L, S) that can cleave this compound.

Materials:

-

This compound substrate

-

Purified Cathepsin or cell lysate

-

Assay Buffer: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM).

-

Enzyme Preparation: Dilute the purified cathepsin or cell lysate in Assay Buffer. Pre-incubate the enzyme solution for 10-15 minutes at 37°C to activate the enzyme.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer (for blank) or activated enzyme preparation.

-

Initiate the reaction by adding 50 µL of the working substrate solution.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

A standard curve of free AMC can be used to quantify the enzyme activity.

-

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound, particularly proteasomes and cathepsins, are integral components of major cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data generated using this substrate.

The Ubiquitin-Proteasome System

The 26S proteasome is the central machinery for protein degradation in the ubiquitin-proteasome system (UPS). This pathway is critical for cellular homeostasis, cell cycle control, and the removal of misfolded or damaged proteins. The trypsin-like activity of the proteasome, which can be measured using this compound, is one of its three major proteolytic activities.

Caption: The Ubiquitin-Proteasome System for protein degradation.

Cathepsin-Mediated Apoptosis Pathway

Cathepsins, primarily located in lysosomes, can be released into the cytosol upon cellular stress or damage, where they can initiate apoptosis (programmed cell death). They can activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 3. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ac-Arg-Leu-Arg-AMC: A Technical Guide for Measuring Proteasome Trypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of the fluorogenic peptide substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC), for the specific measurement of the trypsin-like activity of the proteasome. The proteasome is a multi-catalytic protease complex central to cellular protein homeostasis, and assays to measure its specific activities are critical in basic research and therapeutic development.

Introduction to the Proteasome and its Activities

The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading the majority of intracellular proteins, particularly those marked for destruction by the ubiquitin-proteasome system (UPS).[1][2] The catalytic core of the proteasome, the 20S particle, possesses three distinct peptidase activities:

-

Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.

-

Trypsin-like (T-L) activity: Cleaves after basic residues.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleaves after acidic residues.

Measuring these individual activities provides a nuanced understanding of proteasome function and the effects of specific inhibitors. Ac-Arg-Leu-Arg-AMC is a synthetic tri-peptide substrate designed specifically to be a sensitive and reliable tool for assaying the trypsin-like activity of the 20S proteasome.[3]

Principle of the Assay

The Ac-Arg-Leu-Arg-AMC substrate consists of a short peptide sequence (Arg-Leu-Arg) recognized by the proteasome's trypsin-like active site, an N-terminal acetyl group (Ac) to prevent aminopeptidase degradation, and a C-terminal fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

In its intact state, the substrate is non-fluorescent. Upon cleavage of the amide bond between the C-terminal Arginine (Arg) and the AMC molecule by the proteasome, the free AMC is released. Liberated AMC is highly fluorescent, and its increase in fluorescence over time is directly proportional to the proteasome's enzymatic activity. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[3]

Quantitative Data and Substrate Specificity

The selection of an appropriate substrate is critical for accurately profiling proteasome activity. While Ac-Arg-Leu-Arg-AMC is specific for trypsin-like activity, other substrates are required to measure the chymotrypsin-like and caspase-like activities.

Table 1: Common Fluorogenic Substrates for Proteasome Activity Assays

| Proteasome Activity | Common Substrate | Typical Working Conc. | Excitation (nm) | Emission (nm) |

| Trypsin-like (β2) | Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) | 50 - 100 µM | ~380 | ~460 |

| Chymotrypsin-like (β5) | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | 50 - 200 µM[4] | ~380 | ~460 |

| Caspase-like (β1) | Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) | 50 - 100 µM | ~345-380 | ~445-460 |

Note: Optimal concentrations and wavelengths may vary slightly between instruments and experimental conditions. Z=Benzyloxycarbonyl, Suc=Succinyl.

To quantify the rate of proteolysis, a standard curve using known concentrations of free AMC is required. This allows the conversion of arbitrary fluorescence units (RFU) into the molar amount of cleaved substrate.

Table 2: Example of AMC Standard Curve Preparation

| Well | Volume of 10 µM AMC Stock (µL) | Volume of Assay Buffer (µL) | Final AMC Amount (pmol/well) |

| 1 | 0 | 100 | 0 |

| 2 | 2 | 98 | 20 |

| 3 | 4 | 96 | 40 |

| 4 | 6 | 94 | 60 |

| 5 | 8 | 92 | 80 |

| 6 | 10 | 90 | 100 |

This table is based on a final reaction volume of 100 µL.[5]

Experimental Protocols

This section outlines a general protocol for measuring the trypsin-like activity of the proteasome in cell lysates using Ac-Arg-Leu-Arg-AMC.

Reagent and Sample Preparation

-

Assay Buffer: 20-50 mM Tris or HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT. For 26S proteasome activity, include 1 mM ATP.[6]

-

Substrate Stock Solution: Prepare a 10-50 mM stock solution of Ac-Arg-Leu-Arg-AMC in DMSO. Store in aliquots at -20°C or -80°C, protected from light.[4]

-

Proteasome Inhibitor Control: Prepare a stock solution of a specific proteasome inhibitor (e.g., 10 mM MG-132 in DMSO) to differentiate proteasome activity from other cellular proteases.[4][5]

-

Cell Lysate Preparation:

-

Harvest cells and wash twice with cold PBS.

-

Resuspend the cell pellet in an ice-cold, non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 2 mM ATP, 1 mM DTT). Avoid using broad-spectrum protease inhibitors.[5]

-

Lyse cells by sonication or multiple freeze-thaw cycles on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).

-

Assay Procedure in a 96-Well Plate

This procedure should be performed in an opaque, black 96-well plate to minimize light scatter.

-

Prepare Samples: In duplicate or triplicate wells, add 20-50 µg of total protein from your cell lysate.

-

Prepare Inhibitor Controls: For each sample, prepare parallel wells containing the same amount of protein. Add the proteasome inhibitor (e.g., MG-132 to a final concentration of 20-50 µM) and incubate for 10-15 minutes at 37°C. This will serve as the background control.[4]

-

Adjust Volume: Add Assay Buffer to all wells to bring the volume to 50 µL (for a final reaction volume of 100 µL).

-

Initiate Reaction: Prepare a 2X working solution of the Ac-Arg-Leu-Arg-AMC substrate in pre-warmed (37°C) Assay Buffer (e.g., 200 µM for a 100 µM final concentration). Add 50 µL of this working solution to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 1-2 minutes for a total of 30-60 minutes.[5][7]

Data Analysis

-

Calculate Proteasome-Specific Activity: For each time point, subtract the average fluorescence reading of the inhibitor-treated wells from the average reading of the corresponding sample wells.

-

Determine Rate of Reaction: Plot the proteasome-specific fluorescence (RFU) against time (minutes). Identify the linear portion of the curve and calculate the slope (V = ΔRFU / Δt).

-

Quantify Activity: Use the slope from your AMC standard curve (pmol/RFU) to convert the reaction rate into pmol/min.

-

Normalize Activity: Normalize the activity to the amount of protein used in the assay (e.g., pmol/min/mg protein).

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the complete workflow for the proteasome activity assay.

Caption: Workflow for proteasome trypsin-like activity assay.

The Ubiquitin-Proteasome System (UPS)

Ac-Arg-Leu-Arg-AMC measures the final step in a complex signaling pathway that governs protein turnover.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Regulation of Proteasome Activity

Proteasome function is not static; it is modulated by various cellular signals that can enhance or inhibit its activity.

Caption: Key signaling inputs regulating proteasome activity.

Applications and Considerations

-

Drug Discovery: This assay is fundamental for screening and characterizing small molecule inhibitors or activators of the proteasome, which are key targets in oncology and inflammatory diseases.

-

Disease Research: It allows for the investigation of proteasome dysfunction in various pathologies, including neurodegenerative diseases and cancer.[8]

-

Specificity is Key: The use of specific inhibitors is mandatory to confirm that the measured activity is from the proteasome and not from other cellular proteases that might cleave the substrate.[9]

-

Limitations: As a peptide-based substrate, Ac-Arg-Leu-Arg-AMC is not cell-permeable and is therefore limited to use with purified proteasomes or in cell/tissue lysates.[9] The assay provides a measure of catalytic capacity but does not directly report on the degradation of full-length protein substrates in vivo.

References

- 1. Frontiers | Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms [frontiersin.org]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 4. ubpbio.com [ubpbio.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ac-Leu-Arg-AMC, a Fluorogenic Substrate for Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate N-Acetyl-L-leucyl-L-arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). It is designed to be a comprehensive resource for researchers utilizing this compound in studies related to proteasome activity, particularly in the context of drug discovery and development.

Core Properties of this compound

This compound is a synthetic peptide that serves as a sensitive substrate for the trypsin-like peptidase activity of the proteasome. Its utility lies in the fluorogenic nature of its cleavage product, 7-amino-4-methylcoumarin (AMC).

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 929621-79-4 |

| Molecular Formula | C₂₄H₃₄N₆O₅ |

| Molecular Weight | 486.56 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Purity | Typically ≥95% (HPLC)[1] |

| Excitation Wavelength (of AMC) | 360-390 nm[2] |

| Emission Wavelength (of AMC) | 460-480 nm[2] |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C, protected from light and moisture[2] |

Mechanism of Action

The fundamental principle behind the use of this compound is the enzymatic cleavage of the amide bond between the arginine residue and the AMC fluorophore. This reaction is catalyzed by the trypsin-like activity of the proteasome, primarily attributed to the β2 subunit of the 20S catalytic core. Upon cleavage, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be measured over time. This fluorescence is directly proportional to the enzymatic activity of the proteasome.

The Ubiquitin-Proteasome Signaling Pathway

This compound is a tool to measure the activity of the final effector of the Ubiquitin-Proteasome System (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.[3][4][5] Proteins targeted for degradation are first tagged with a polyubiquitin chain through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][5] The polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

Experimental Protocols

The following is a detailed methodology for a standard proteasome activity assay in cell lysates using this compound.

Materials and Reagents

-

This compound

-

DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

Proteasome inhibitor (e.g., MG-132) for negative controls

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow

The general workflow for a proteasome activity assay is depicted below.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in Assay Buffer immediately before use.

-

Prepare a stock solution of the proteasome inhibitor (e.g., 10 mM MG-132) in DMSO.

-

-

Sample Preparation (Cell Lysates):

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Protocol:

-

In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.

-

For negative controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the this compound working solution to each well. The final volume in each well should be consistent (e.g., 100 µL).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Determine the rate of reaction (increase in fluorescence per unit time) for each sample.

-

Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.

-

Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Screening for proteasome inhibitors: High-throughput screening of compound libraries to identify potential drug candidates that modulate proteasome activity.

-

Characterizing enzyme kinetics: Determining the kinetic parameters (e.g., Km, Vmax) of proteasome activity.

-

Studying the regulation of the ubiquitin-proteasome system: Investigating how various cellular signals and stresses affect proteasome function.

-

Assessing the efficacy of proteasome-targeting drugs: Evaluating the in vitro and in vivo effects of novel therapeutics on proteasome activity.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific measurement of the trypsin-like activity of the proteasome. Its ease of use and reliability make it an indispensable tool for researchers in both academic and industrial settings who are investigating the ubiquitin-proteasome system and developing novel therapeutics that target this critical cellular pathway. Careful adherence to optimized experimental protocols will ensure the generation of accurate and reproducible data.

References

Technical Guide: Ac-Leu-Arg-AMC as a Fluorogenic Substrate for Proteasome Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin (Ac-Leu-Arg-AMC) is a synthetic peptide substrate widely utilized in life sciences research to measure the activity of specific proteases. Its primary application is in the quantification of the trypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. This guide provides a comprehensive overview of the molecular properties of this compound and its application in a detailed experimental protocol for measuring proteasome activity.

Molecular and Physical Properties

The precise molecular weight and chemical formula of this compound are fundamental for accurate preparation of solutions for enzymatic assays and for the interpretation of experimental results.

| Property | Value |

| Chemical Formula | C₂₄H₃₄N₆O₅ |

| Molecular Weight | 486.56 g/mol |

| CAS Number | 929621-79-4 |

| Appearance | White to off-white solid |

| Excitation Wavelength | 380 nm |

| Emission Wavelength | 460 nm |

Principle of Detection

The utility of this compound as a research tool is based on the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched by the peptide. Upon enzymatic cleavage of the amide bond between arginine (Arg) and AMC by a protease with trypsin-like specificity, the AMC moiety is released, resulting in a significant increase in fluorescence intensity when excited at 380 nm. The rate of increase in fluorescence is directly proportional to the enzymatic activity.

Enzymatic Cleavage of this compound

Caption: Cleavage of this compound by the 20S proteasome.

The Ubiquitin-Proteasome System

This compound is a tool to study a crucial cellular pathway: the ubiquitin-proteasome system (UPS). The UPS is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis, cell cycle control, and removal of misfolded or damaged proteins. Malfunctions in the UPS are implicated in numerous diseases, including cancer and neurodegenerative disorders.

The Ubiquitin-Proteasome Pathway

Caption: Overview of the Ubiquitin-Proteasome Pathway.

Experimental Protocol: 20S Proteasome Activity Assay

This protocol details the measurement of the trypsin-like activity of purified 20S proteasome or proteasome-containing cell lysates using this compound.

Materials and Reagents

| Reagent | Supplier Example | Catalog Number Example |

| This compound | MedChemExpress | HY-P1448 |

| Purified 20S Proteasome | Enzo Life Sciences | BML-PW8720 |

| Proteasome Inhibitor (MG-132) | Sigma-Aldrich | M7449 |

| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich | A9891 |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 |

| Tris-HCl | Thermo Fisher Scientific | 15567027 |

| EDTA | Thermo Fisher Scientific | 15575020 |

| MgCl₂ | Sigma-Aldrich | M8266 |

| DTT | Thermo Fisher Scientific | R0861 |

| Black, flat-bottom 96-well plate | Corning | 3603 |

Solution Preparation

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5): Prepare a stock solution of 1 M Tris-HCl and 1 M MgCl₂. On the day of the experiment, dilute the stocks to the final concentrations and add fresh DTT.

-

This compound Stock Solution (10 mM): Based on its molecular weight (486.56 g/mol ), dissolve the appropriate amount of this compound in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.87 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C.

-

AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 10 mL of DMSO. Store in aliquots at -20°C.

-

Proteasome Inhibitor Stock Solution (10 mM MG-132): Dissolve 4.72 mg of MG-132 (MW: 471.6 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C.

Experimental Workflow

Caption: General workflow for the proteasome activity assay.

Assay Procedure

-

AMC Standard Curve:

-

Prepare a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain standards ranging from 0 to 100 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Assay Wells:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution to 200 µM in Assay Buffer.

-

For each sample, prepare two wells: one for the total activity and one for the inhibitor control.

-

In each well, add 50 µL of the sample (purified proteasome or cell lysate).

-

To the inhibitor control wells, add 1 µL of 10 mM MG-132 (final concentration 100 µM). To the total activity wells, add 1 µL of DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the 200 µM this compound working solution to each well (final concentration 100 µM).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (fluorescence units per mole of AMC).

-

Proteasome Activity:

-

For each sample, subtract the fluorescence signal of the inhibitor control from the total activity at each time point to get the proteasome-specific fluorescence.

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the rate from fluorescence units per minute to moles of AMC released per minute using the slope from the AMC standard curve.

-

Normalize the activity to the amount of protein in the sample (e.g., pmol of AMC/min/mg of protein).

-

Conclusion

This compound is a robust and sensitive tool for the quantitative analysis of the trypsin-like activity of the proteasome. A thorough understanding of its molecular properties is essential for the accurate execution and interpretation of enzymatic assays. The detailed protocol provided in this guide offers a standardized method for researchers to investigate the function of the ubiquitin-proteasome system, screen for potential inhibitors, and explore its role in health and disease.

Technical Guide: Ac-Leu-Arg-AMC for Fluorometric Enzyme Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). It details its spectral properties, applications in enzyme kinetics, and its relevance in studying cellular signaling pathways.

Core Concept: Fluorogenic Protease Substrates

This compound is a synthetic peptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the free AMC is liberated. This free AMC is highly fluorescent and its release can be monitored over time to determine enzyme activity. This substrate is particularly useful for assaying the activity of proteases with trypsin-like specificity, which preferentially cleave after arginine residues.

Spectroscopic Properties of Liberated AMC

The utility of this compound as a substrate is dependent on the distinct spectral properties of the cleaved 7-amino-4-methylcoumarin (AMC) fluorophore. The activity of the enzyme is quantified by monitoring the increase in fluorescence intensity as AMC is released.[1][2] The optimal excitation and emission wavelengths for detecting free AMC are summarized below.

| Parameter | Wavelength Range (nm) |

| Excitation Maximum | 360 - 380 |

| Emission Maximum | 440 - 460 |

Note: These wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used. It is always recommended to perform a spectrum scan to determine the optimal settings for your experimental setup.

Application in Enzyme Assays

This compound and similar peptide substrates are frequently used to measure the activity of various proteases, most notably the proteasome, a multi-catalytic protease complex essential for protein degradation.[3][4][5] The trypsin-like activity of the 20S proteasome can be specifically assayed using this type of substrate.[3] The high sensitivity of fluorescence-based assays makes it an ideal tool for inhibitor screening and kinetic analysis.[3]

Experimental Protocol: General Protease Assay

This protocol provides a general workflow for measuring protease activity using this compound. It should be optimized for the specific enzyme and experimental conditions.

1. Materials and Reagents:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Assay Buffer (e.g., Tris-HCl with appropriate pH and additives)

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Black 96-well microplate suitable for fluorescence measurements

-

Fluorescence microplate reader

2. Preparation of Solutions:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 5-10 mM) in DMSO.[6] Store this solution at -20°C, protected from light.[6][7]

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 5-50 µM) in the assay buffer.[8] Keep this solution on ice and protected from light.

-

Enzyme Preparation: Prepare the enzyme solution by diluting the purified enzyme or cell lysate in the assay buffer to the desired concentration.

3. Assay Procedure:

-

Pre-warm the 96-well plate to the optimal temperature for the enzyme (e.g., 37°C).[6]

-

Add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include wells without the enzyme as a negative control to measure background fluorescence.

-

To initiate the reaction, add the working substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-60 minutes).[6] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1][2][3][5]

4. Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

For absolute quantification, a standard curve can be generated using known concentrations of free AMC.[6]

Caption: Experimental workflow for a fluorogenic protease assay.

Role in Investigating Signaling Pathways

Proteases like calpains and the proteasome are critical regulators of numerous cellular signaling pathways. Dysregulation of these proteases is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[9][10]

Calpains, a family of calcium-dependent cysteine proteases, are involved in processes like cytoskeleton remodeling and signal transduction.[10][11] Pathological activation of calpain due to altered calcium homeostasis can lead to the cleavage of key neuronal proteins, contributing to neurodegeneration.[9] For example, calpain can be activated by calcium influx, leading to the degradation of cytoskeletal proteins and other cellular components, ultimately causing cell damage.[11]

The diagram below illustrates a simplified signaling pathway where an external stimulus leads to an increase in intracellular calcium, activating calpain and resulting in the cleavage of downstream substrates. While this compound is not a direct substrate for calpain, the study of proteases using such tools is fundamental to understanding these complex pathways.

Caption: A simplified calpain activation signaling pathway.

References

- 1. Ac-Leu-Leu-Arg-AMC - Echelon Biosciences [echelon-inc.com]

- 2. Ac-Leu-Leu-Arg-AMC (Echelon Product Code: 877-12 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 4. This compound peptide [novoprolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biosynth.com [biosynth.com]

- 7. Z-LEU-ARG-7-AMINO-4-METHYLCOUMARIN | 156192-32-4 [chemicalbook.com]

- 8. static.igem.org [static.igem.org]

- 9. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpain - Wikipedia [en.wikipedia.org]

Ac-Leu-Arg-AMC Fluorescence: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of the Fluorogenic Protease Substrate Ac-Leu-Arg-AMC.

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (this compound). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool in their experimental workflows. This document details the core principles of this compound fluorescence, its primary enzymatic targets, quantitative parameters, detailed experimental protocols, and its role within relevant biological pathways.

Core Principle: Fluorogenic Cleavage

This compound is a synthetic peptide substrate designed to measure the activity of specific proteases. The peptide sequence, Leucine-Arginine, is linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for monitoring protease function.

Data Presentation

The utility of this compound as a research tool is defined by its specific biochemical and photophysical properties. The following tables summarize the key quantitative data associated with this substrate.

Photophysical Properties

| Property | Value | Reference |

| Excitation Wavelength (λex) | 360 - 380 nm | [1] |

| Emission Wavelength (λem) | 440 - 460 nm | [1] |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [1] |

Enzymatic Specificity and Kinetics

| Enzyme | Subunit/Type | Specificity | Kinetic Parameters | Reference |

| 20S Proteasome | β2 subunit | Trypsin-like | Low Km, High Specific Activity (Specific values not cited in literature) | [2][4] |

| Other Trypsin-like Proteases | N/A | Cleavage after basic residues | Data not available |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure protease activity using this compound.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, 20 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5)

-

Purified 20S proteasome or cell lysate containing the protease of interest

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Stock Solution Preparation

-

This compound Stock (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate in a suitable buffer on ice. The optimal concentration should be determined empirically.

Assay Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the Enzyme Working Solution to each well of the 96-well plate.

-

Include control wells:

-

No-Enzyme Control: 50 µL of Assay Buffer without the enzyme.

-

Inhibitor Control (optional): 50 µL of Enzyme Working Solution pre-incubated with a specific inhibitor.

-

-

-

Initiate Reaction:

-

Add 50 µL of the Substrate Working Solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-